molecular formula C17H22N4O3S2 B1676660 NGI-1 CAS No. 790702-57-7

NGI-1

カタログ番号: B1676660
CAS番号: 790702-57-7
分子量: 394.5 g/mol
InChIキー: QPKGRLIYJGBKJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

作用機序

NGI 1は、オリゴサッカリル転移酵素の触媒サブユニット、特にSTT3AとSTT3Bに結合することによってその効果を発揮します。この結合は酵素の活性を阻害し、オリゴ糖が新生タンパク質に転移するのを防ぎます。 この阻害は糖化プロセスを混乱させ、オートファジーの誘導やウイルス複製阻害などのさまざまな細胞効果につながります .

類似の化合物との比較

NGI 1は、オリゴサッカリル転移酵素のSTT3AとSTT3Bの両方のサブユニットを二重に阻害するという点でユニークです。類似の化合物には以下が含まれます。

NGI 1のオリゴサッカリル転移酵素に対する特異性と低毒性は、研究と潜在的な治療用途にとって貴重なツールとなっています。

生化学分析

Biochemical Properties

NGI-1 plays a crucial role in biochemical reactions by inhibiting the OST complex, which is responsible for the N-glycosylation of proteins in the secretory pathway. Specifically, this compound targets the catalytic subunits STT3A and STT3B of the OST complex . This inhibition disrupts the transfer of oligosaccharides to nascent proteins, thereby affecting their folding, stability, and function. The interaction between this compound and the OST complex is characterized by its ability to bind to the active sites of STT3A and STT3B, preventing their enzymatic activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By inhibiting the OST complex, this compound impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, in non-small-cell lung cancer cells, this compound blocks the cell-surface localization and signaling of the epidermal growth factor receptor (EGFR) glycoprotein, leading to cell-cycle arrest and induction of senescence . Additionally, this compound has been shown to reduce virus infectivity without affecting cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the catalytic subunits of the OST complex, STT3A and STT3B. By occupying the active sites of these subunits, this compound inhibits their enzymatic activity, thereby preventing the transfer of oligosaccharides to recipient proteins . This inhibition disrupts the N-glycosylation process, leading to alterations in protein folding, stability, and function. Furthermore, this compound’s inhibition of the OST complex has been shown to selectively arrest the proliferation of cells dependent on receptor tyrosine kinases for survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory activity over extended periods, leading to sustained disruption of N-glycosylation and its associated cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the OST complex without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to N-glycosylation. By inhibiting the OST complex, this compound affects the synthesis and transfer of oligosaccharides to nascent proteins. This inhibition can lead to changes in metabolic flux and metabolite levels, impacting various cellular processes

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function. Studies have shown that this compound is a cell-permeable inhibitor, allowing it to effectively reach its target sites within cells . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to the endoplasmic reticulum (ER), where the OST complex resides . This localization is essential for this compound to effectively inhibit the OST complex and disrupt the N-glycosylation process. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity and function.

準備方法

NGI 1の合成は、アミノ安息香酸アミドスルホンアミドコア構造の調製から始まる、いくつかのステップを含みます。合成経路は一般的に以下のステップを含みます。

化学反応の分析

NGI 1は、主に官能基に関与する、いくつかのタイプの化学反応を受けます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および加水分解のためのさまざまな酸と塩基が含まれます。これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

NGI 1は、幅広い科学研究への応用を持っています。

類似化合物との比較

NGI 1 is unique in its dual inhibition of both STT3A and STT3B subunits of oligosaccharyltransferase. Similar compounds include:

NGI 1’s specificity for oligosaccharyltransferase and its lower toxicity make it a valuable tool for research and potential therapeutic applications.

特性

IUPAC Name

5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-12-11-18-17(25-12)19-16(22)14-10-13(26(23,24)20(2)3)6-7-15(14)21-8-4-5-9-21/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKGRLIYJGBKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322912
Record name 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268842
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

790702-57-7
Record name 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-pyrrolidin-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 3
Reactant of Route 3
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 4
Reactant of Route 4
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 5
Reactant of Route 5
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Reactant of Route 6
Reactant of Route 6
5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide
Customer
Q & A

Q1: What is NGI-1, and what is its primary molecular target?

A1: this compound is a small-molecule inhibitor of the OST complex, specifically targeting the STT3A and STT3B catalytic subunits. [, , , , , ]

Q2: How does this compound interact with the OST complex to exert its effects?

A2: this compound binds to the OST complex and disrupts N-linked glycosylation, a critical post-translational modification process for many proteins, including receptor tyrosine kinases (RTKs). [, , , ]

Q3: What are the downstream effects of this compound-mediated OST inhibition?

A3: this compound-mediated OST inhibition leads to several downstream effects, including:

  • Reduced glycosylation, protein levels, and activation of RTKs. []
  • Enhanced radiosensitivity and chemotherapy-induced cytotoxicity in cancer cells with elevated RTK activation. []
  • Increased DNA damage and G1 cell-cycle arrest. []
  • Disrupted EGFR trafficking to the cell surface and reduced downstream signaling through MAPK and AKT pathways. []
  • Induction of a senescence-like phenotype in EGFR-addicted non-small cell lung cancer (NSCLC) cells. []
  • Reduced cell proliferation, migration, and invasion in glioblastoma cells. []
  • Disrupted processing and surface localization of receptor tyrosine kinases, such as the insulin receptor and insulin-like growth factor 1 receptor (IGF-1R). []

Q4: Does this compound affect the glycosylation of all proteins equally?

A5: No, this compound's effects on glycosylation are not uniform across all proteins. For instance, in LASV, this compound preferentially disrupts the glycosylation of viral glycoproteins, highlighting a potential for targeted therapeutic application. [] Research in breast cancer models also revealed that this compound specifically impacts the glycosylation of B7-H4, leading to its degradation and enhancing antitumor immunity. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided text doesn't explicitly state the molecular formula and weight of this compound, it does provide the compound's IUPAC name: 5-(dimethylsulfamoyl)-N-(5-methyl-1,3-thiazol-2-yl)-2-(pyrrolidin-1-yl)benzamide. This information can be used to determine the molecular formula (C17H22N6O3S2) and molecular weight (422.54 g/mol).

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: The provided research excerpts do not delve into the spectroscopic characterization of this compound.

Q7: What is known about the stability of this compound under various conditions?

A7: Details regarding the stability of this compound under various conditions are not explicitly discussed in the provided research summaries.

Q8: What in vitro models have been used to study the efficacy of this compound?

A8: Several in vitro models have been employed to study this compound, including:

  • EGFR-mutant NSCLC cell lines (PC9, HCC827, H3255) []
  • Glioblastoma cell lines (D54, SKMG3, U251, T98G, 42-MG) and patient-derived cell lines (GBM6, GBM26, GBM76) []
  • Human embryonic kidney 293 (HEK293) cell lines with knockouts of specific OST subunits. []

Q9: What in vivo models have been used to evaluate this compound's therapeutic potential?

A9: Research demonstrates the use of this compound in xenograft models:

  • Glioblastoma xenografts treated with this compound nanoparticles in combination with radiotherapy showed significantly reduced tumor growth compared to controls. []
  • This compound nanoparticles demonstrated significant tumor growth delay in TKI-resistant HCC827 and H1975 xenografts. []

Q10: Are there any known mechanisms of resistance to this compound?

A10: The provided research summaries do not mention specific mechanisms of resistance to this compound.

Q11: What is the safety profile of this compound, and what are the potential long-term effects?

A13: While the research indicates that this compound exhibits low cellular toxicity, [] specific details on its overall safety profile, adverse effects, and potential long-term effects are not provided within the given text.

Q12: What are the potential applications of this compound in drug discovery and development?

A12: this compound holds promise as a potential therapeutic agent for various diseases, including:

  • Cancer: this compound's ability to inhibit RTK signaling and enhance radiosensitivity makes it a potential candidate for treating cancers driven by these pathways, such as glioblastoma and NSCLC. [, , , ]
  • Viral infections: Research suggests that this compound can inhibit viral replication by disrupting the glycosylation of viral proteins, highlighting its potential as a broad-spectrum antiviral agent. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。